ETHYL (2Z)-2-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-(2,3-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Description
Ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C32H30BrN3O5S |
|---|---|
Molecular Weight |
648.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C32H30BrN3O5S/c1-6-41-31(38)26-27(20-11-8-7-9-12-20)34-32-36(28(26)21-13-10-14-24(39-4)29(21)40-5)30(37)25(42-32)18-19-15-16-23(35(2)3)22(33)17-19/h7-18,28H,6H2,1-5H3/b25-18- |
InChI Key |
KAQWFRCDFXHVOB-BWAHOGKJSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C(=CC=C3)OC)OC)C(=O)C(=CC4=CC(=C(C=C4)N(C)C)Br)S2)C5=CC=CC=C5 |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C(=CC=C3)OC)OC)C(=O)/C(=C/C4=CC(=C(C=C4)N(C)C)Br)/S2)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C(=CC=C3)OC)OC)C(=O)C(=CC4=CC(=C(C=C4)N(C)C)Br)S2)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-(2,3-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
Ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-(2,3-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[3-chloro-4-(dimethylamino)benzylidene]-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl 2-[3-fluoro-4-(dimethylamino)benzylidene]-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of ETHYL (2Z)-2-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-(2,3-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
